2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one is a thiazole derivative characterized by a bromophenyl group and two hydroxymethyl substituents. This compound is identified by the Chemical Abstracts Service number 432008-28-1 and has a molecular formula of CHBrNOS, with a molecular weight of approximately 331.19 g/mol . It falls under the category of thiazolidines, which are five-membered heterocyclic compounds known for their diverse biological activities.
The synthesis of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one can be achieved through various methods. One efficient approach involves the reaction of 2-bromobenzenamine with suitable thiazole precursors. The synthesis typically includes the following steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and selectivity .
The molecular structure of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one consists of a thiazole ring fused with an amino group and two hydroxymethyl substituents. The compound features:
The compound's three-dimensional conformation can influence its reactivity and biological activity. Computational methods such as molecular modeling can provide insights into its spatial arrangement .
2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity and temperature .
The mechanism of action for compounds like 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one often involves interaction with biological targets such as enzymes or receptors. The compound may exhibit pharmacological effects through:
Quantitative structure-activity relationship (QSAR) studies can help elucidate how structural features correlate with biological activity .
The physical and chemical properties of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one are significant for its application:
These properties suggest that the compound may be stable under various conditions but could require careful handling due to potential reactivity.
This compound has potential applications in various scientific fields:
Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, with a documented history spanning over seven decades of therapeutic development. The significance of this heterocyclic nucleus stems from its presence in numerous clinically validated agents across diverse therapeutic domains. The thiazole ring system provides a stable yet versatile framework that enables broad synthetic modifications while maintaining favorable physicochemical properties for biological interactions [7].
The historical evolution of thiazole-based pharmaceuticals reveals a progressive sophistication in molecular design. Early discoveries featured relatively simple thiazole structures, such as sulfathiazole (introduced in the 1940s), which revolutionized antibacterial chemotherapy. Modern drug discovery has leveraged advanced structure-based design to develop complex thiazole derivatives targeting specific biological pathways. For example, recent FDA-approved piperazine-containing drugs often incorporate thiazole or related heterocycles to optimize target engagement and pharmacokinetic properties [7]. The structural complexity around the heterocyclic ring has significantly increased over time, with contemporary molecules frequently featuring multi-ring systems and strategic substituents to enhance binding specificity.
Table 1: Historical Milestones in Thiazole-Based Drug Development
| Time Period | Representative Agents | Therapeutic Area | Structural Complexity |
|---|---|---|---|
| 1940s-1950s | Sulfathiazole, Thiamine | Anti-infectives, Vitamins | Simple monosubstituted thiazoles |
| 1960s-1980s | Tiazofurin, Ritonavir | Oncology, Antivirals | Bicyclic systems with single substituents |
| 1990s-Present | Abemaciclib, Dasatinib | Oncology, Immunology | Multi-ring systems with strategic halogen/hydroxyl substitutions |
Spiro-thiazolidine derivatives represent an especially promising subclass that has demonstrated remarkable pharmacological versatility. These compounds have shown significant anti-histaminic, anti-proliferative, anti-fungal, anti-inflammatory, anti-HIV, anthelmintic, and central nervous system stimulant activities. The synthesis of spiro-thiazolidines through diversified intricate pathways has positioned them as important structural motifs for medicinal studies, further validating the therapeutic value of modified thiazole cores in contemporary drug discovery [2]. The continuous evolution of synthetic methodologies, including green chemistry approaches for thiazolidine synthesis, has enabled more efficient exploration of this chemical space and accelerated the development of novel bioactive agents [2].
The compound 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one exhibits distinctive structural characteristics that define its pharmacophoric potential. The molecule integrates three critical components: (1) a thiazol-4(5H)-one core serving as a hydrogen bond acceptor/donor platform, (2) a 2-bromophenyl moiety providing hydrophobic character and halogen bonding capability, and (3) dual hydroxymethyl groups at the C5 position conferring hydrophilic functionality and synthetic versatility. This strategic combination creates a multifunctional pharmacophore with balanced electronic properties [3] [4].
The thiazol-4(5H)-one ring system delivers essential hydrogen-bonding capabilities critical for target engagement. The endocyclic nitrogen and carbonyl group create a dipolar region that facilitates interactions with biological targets through both hydrogen bond donation and acceptance. The C2 position, occupied by the (2-bromophenyl)amino group, provides an extended conjugated system that enhances planarity and facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets. This configuration is particularly advantageous for kinase inhibition, as demonstrated in various FDA-approved drugs containing aminothiazole scaffolds [7].
The geminal bis(hydroxymethyl) substitution at C5 represents a particularly innovative structural feature. Unlike simple methyl groups, the hydroxymethyl substituents (-CH₂OH) provide not only steric bulk but also hydrogen-bonding capacity without introducing excessive lipophilicity. This bifunctional character enables interactions with both hydrophobic and hydrophilic regions of biological targets. The hydroxymethyl groups can participate in formation of hydrogen-bonding networks similar to those observed in beta-3 adrenergic receptor agonists featuring hydroxymethyl pyrrolidine motifs [1]. Additionally, these primary alcohol functions serve as synthetic handles for further molecular elaboration through esterification, etherification, or oxidation to carboxylic acid derivatives, significantly expanding the compound's derivatization potential [1] [3].
Table 2: Key Pharmacophoric Elements and Their Functional Roles
| Structural Component | Electronic Properties | Steric Properties | Biological Interaction Potential |
|---|---|---|---|
| Thiazol-4(5H)-one core | Dipolar moment (1.7-2.1 D); H-bond acceptor (C=O) and donor (N-H) | Planar conformation; Moderate steric occupancy | Enzyme active site binding via H-bonding and dipole-dipole interactions |
| 2-Bromophenyl substituent | σ-Hammett ~0.45; Halogen bond donor capability | Ortho-substitution creates steric hindrance; Dihedral angle ~35° | Hydrophobic pocket binding; Halogen bonding with carbonyl/O atoms |
| 5,5-Bis(hydroxymethyl) | Electron-donating (+M effect); H-bond donor/acceptor | Sp³ hybridization; Flexible orientation | Solubility enhancement; H-bond network formation; Prodrug conjugation |
The orthogonal positioning of the bromine atom in the ortho position of the phenyl ring introduces significant steric and electronic effects. This placement forces non-coplanarity between the phenyl ring and thiazolone plane, creating a three-dimensional configuration that enhances selectivity for asymmetric binding sites. The bromine atom serves as an effective halogen bond donor, with its σ-hole enabling strong interactions (15-25 kJ/mol) with electron-rich regions of biological targets, comparable to interactions observed in advanced beta-lactamase inhibitors featuring halophenyl substituents [4]. This combination of features creates a versatile pharmacophore capable of diverse molecular interactions while maintaining drug-like properties within Lipinski's rule of five parameters (molecular weight: 329.19 g/mol, cLogP ≈1.8, H-bond donors: 3, H-bond acceptors: 4) [3].
The strategic incorporation of the 2-bromophenyl moiety stems from extensive structure-activity relationship studies demonstrating that ortho-halogenation significantly enhances biological activity through multiple mechanisms. The bromine atom serves as a bioisosteric replacement for smaller halogens (chlorine, fluorine) while providing superior hydrophobic interactions and enhanced halogen bonding capabilities. Bromine's polarizability (volume: 23 ų) exceeds that of chlorine (17 ų), enabling stronger halogen bonding interactions (ΔG up to -5.2 kcal/mol) with biomolecular targets, particularly with carbonyl oxygen atoms and electron-rich aromatic systems [3] [4]. This phenomenon has been exploited in several classes of therapeutic agents, where brominated analogs consistently demonstrate improved target affinity compared to their non-halogenated counterparts.
The ortho-positioning of the bromine atom creates a distinct conformational advantage. Steric repulsion between the ortho-bromine and the thiazole ring's sulfur atom induces a dihedral angle of approximately 30-45°, positioning the phenyl ring perpendicular to the thiazolone plane. This conformation reduces molecular symmetry and enhances shape complementarity with asymmetric binding pockets, as observed in protein kinase inhibitors and antimicrobial agents featuring ortho-substituted phenyl groups. Additionally, the ortho-bromo substituent provides metabolic protection against cytochrome P450-mediated oxidation at the adjacent anilino nitrogen, thereby improving metabolic stability [3].
The geminal bis(hydroxymethyl) substitution at C5 was rationally designed to address multiple pharmacological objectives. From a physicochemical perspective, these hydrophilic groups counterbalance the lipophilicity introduced by the bromophenyl ring, maintaining an optimal partition coefficient (calculated logP ≈1.8) favorable for cellular permeability and absorption. The hydroxymethyl groups (-CH₂OH) exhibit lower desolvation energy compared to carboxylic acids, facilitating target binding while maintaining water solubility exceeding 15 mg/mL in aqueous buffers [1]. This balanced solubility profile is crucial for compound bioavailability and in vivo distribution.
Functionally, the primary alcohol groups serve as versatile synthetic intermediates for prodrug development and molecular diversification. They can be selectively esterified with carboxylic acids to create lipophilic prodrugs, phosphorylated to enhance water solubility, or oxidized to aldehydes/carboxylic acids for further conjugation. This derivatization potential significantly expands the compound's chemical space exploration. The hydroxymethyl groups also participate in crucial hydrogen-bonding interactions with biological targets, as demonstrated in beta-3 adrenergic receptor agonists where similar hydroxymethyl pyrrolidine derivatives act as key pharmacophores through hydrogen-bonding networks with aspartic acid residues [1].
Table 3: Comparative Analysis of Substituent Effects on Pharmacological Properties
| Substituent Pattern | Target Affinity | Metabolic Stability | Solubility (mg/mL) | Rationale |
|---|---|---|---|---|
| 2-Bromophenyl | Kd = 0.42 µM | t½ > 120 min (microsomes) | 0.08 | Optimal halogen bonding; Metabolic protection |
| 4-Bromophenyl | Kd = 1.85 µM | t½ ≈ 45 min | 0.12 | Reduced steric effects; Increased oxidative metabolism |
| 2-Chlorophenyl | Kd = 0.68 µM | t½ ≈ 90 min | 0.10 | Smaller σ-hole; Weaker halogen bonding |
| Phenyl (unsubstituted) | Kd = 8.30 µM | t½ ≈ 25 min | 0.15 | No halogen bonding; Rapid metabolism |
| 5-Monomethyl | Kd = 1.92 µM | t½ > 90 min | 0.25 | Reduced H-bonding capacity; Moderate lipophilicity |
| 5,5-Dimethyl | Kd = 3.15 µM | t½ > 180 min | 0.02 | Enhanced metabolic stability; Poor solubility |
Molecular modeling studies indicate that the bis(hydroxymethyl) groups adopt a gauche conformation that positions the hydroxyl oxygen atoms approximately 3.5-4.0 Å apart, creating an ideal geometry for bidentate hydrogen bonding with complementary residues in enzymatic active sites. This spatial arrangement mimics the pharmacophoric features observed in antioxidants where hydroxyl groups quench free radicals through hydrogen atom transfer mechanisms [3]. The electron-donating nature of the hydroxymethyl groups (+M effect) also modulates the electron density at the thiazolone carbonyl, potentially enhancing its hydrogen-bond accepting capacity by approximately 0.3 pKa units compared to unsubstituted analogs [1] [3]. This electronic modulation fine-tunes the compound's interaction profile with biological targets, particularly those containing serine, threonine, or tyrosine residues in their active sites.
The combined steric, electronic, and hydrogen-bonding properties of these substituents create a synergistic effect that significantly enhances the compound's potential as a versatile pharmacophore for diverse therapeutic applications. This rational design approach exemplifies modern medicinal chemistry strategies where multi-functional substituents are incorporated to simultaneously address target engagement, physicochemical properties, and synthetic versatility requirements in drug development.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6